DL-Cysteine

Description

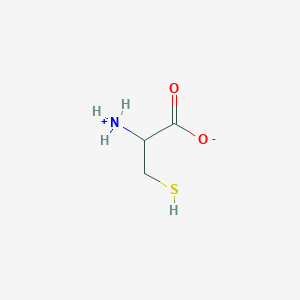

A thiol-containing non-essential amino acid that is oxidized to form cystine.

L-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cysteine is a natural product found in Indigofera hirsuta, Punica granatum, and other organisms with data available.

Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)

Cysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Cysteine is a naturally occurring, sulfur-containing amino acid that is found in most proteins, although only in small quantities. Cysteine is unique amongst the twenty natural amino acids as it contains a thiol group. Thiol groups can undergo oxidation/reduction (redox) reactions; when cysteine is oxidized it can form cystine, which is two cysteine residues joined by a disulfide bond. This reaction is reversible: as reduction of this disulphide bond regenerates two cysteine molecules. The disulphide bonds of cystine are crucial to defining the structures of many proteins. Cysteine is often involved in electron-transfer reactions, and help the enzyme catalyze its reaction. Cysteine is also part of the antioxidant glutathione. N-acetyl-L-cysteine (NAC) is a form of cysteine where an acetyl group is attached to cysteine's nitrogen atom and is sold as a dietary supplement. Cysteine is named after cystine, which comes from the Greek word kustis meaning bladder - cystine was first isolated from kidney stones. As cysteine contains a sulphydryl group, it can undergo redox reactions. Oxidation of cysteine can produce a disulfide bond with another thiol, or further oxidation can produce sulphfinic or sulfonic acids. The cysteine thiol group is also a nucleophile and can undergo addition and substitution reactions. Thiol groups become much more reactive when they are ionized, and cysteine residues in proteins have pKa values close to neutrality, so are often in their reactive thiolate form in the cell. The thiol group also has a high affinity for heavy metals and proteins containing cysteine will bind metals such as mercury, lead and cadmium tightly. Due to this ability to undergo redox reactions, cysteine has antioxidant properties. Cysteine is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic disease or who suffer from malabsorption syndromes. Cysteine may at some point be recognized as an essential or conditionally essential amino acid. Cysteine is important in energy metabolism. As cystine, it is a structural component of many tissues and hormones. Cysteine has clinical uses ranging from baldness to psoriasis to preventing smoker's hack. In some cases, oral cysteine therapy has proved excellent for treatment of asthmatics, enabling them to stop theophylline and other medications. Cysteine also enhances the effect of topically applied silver, tin and zinc salts in preventing dental cavities. In the future, cysteine may play a role in the treatment of cobalt toxicity, diabetes, psychosis, cancer and seizures.

A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.

See also: Cysteine Hydrochloride (has salt form) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Record name | cysteine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cysteine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3, 7048-04-6 (Hydrochloride) | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022876 | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000207 [mmHg] | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C decomposes, 220 °C | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

DL-Cysteine: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, is a pivotal molecule in various scientific disciplines. Its unique chemical reactivity, stemming from the thiol group, underpins its crucial roles in protein structure, enzyme catalysis, and cellular redox homeostasis. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The information herein is presented to facilitate a comprehensive understanding of this multifaceted amino acid, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its involvement in key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₂S | [1][2] |

| Molecular Weight | 121.16 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 225 °C (decomposes) | [2][5] |

| Density | 1.334 g/cm³ (estimate) | [4] |

| pKa₁ (α-carboxyl) | ~1.92 | [6] |

| pKa₂ (α-ammonium) | ~8.37 | [6] |

| pKa₃ (thiol) | ~10.46 | [6] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Partly soluble | [2][5] |

| 1 N HCl | 25 mg/mL | [2][5] |

| Ethanol | Soluble | [2] |

| Acetic Acid | Soluble | [2] |

| Acetone | Insoluble | [2] |

| DMSO | Soluble | [4] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the ground powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For this compound, decomposition is observed at the melting point.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.

-

Weighing: The filtered solution is transferred to a pre-weighed evaporating dish, and the total weight is recorded.

-

Evaporation: The solvent is evaporated from the dish using a gentle heat source (e.g., oven at a temperature below the decomposition point of cysteine).

-

Final Weighing: The evaporating dish containing the dried solute is weighed again.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Spectroscopic Analysis

Objective: To identify the functional groups present in this compound based on their characteristic infrared absorption frequencies.

Materials:

-

This compound powder

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogenous powder.

-

Pellet Formation: The powder mixture is placed into a pellet die and pressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the functional groups of this compound, such as O-H, N-H, C=O, and S-H stretches.

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Solvent (e.g., methanol/water mixture)

-

Mass spectrometer (e.g., with electrospray ionization - ESI)

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

-

Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion.

-

Ionization: The this compound molecules are ionized, typically using a soft ionization technique like ESI to minimize fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of this compound.

Signaling Pathways

Cysteine plays a critical role in several fundamental signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

Cysteine Biosynthesis Pathway

Caption: Overview of the transsulfuration pathway for cysteine biosynthesis.

Glutathione Synthesis Pathway

Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.

Cysteine in Redox Signaling (Keap1-Nrf2 Pathway)

Caption: Cysteine residues in Keap1 act as sensors for oxidative stress, regulating Nrf2 activity.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data offers a quick and accessible reference, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of signaling pathway diagrams highlights the central role of cysteine in fundamental biological processes. It is anticipated that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals working with this important amino acid. Further research into the nuanced roles of D- and L-cysteine individually will continue to expand our understanding of this molecule's significance in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Interplay between Hydrogen Sulfide and Phytohormone Signaling Pathways under Challenging Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biosynthesis of DL-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical and biological pathways for the synthesis of DL-Cysteine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed methodologies, quantitative data, and visual representations of the key processes.

Chemical Synthesis of this compound

The industrial production of this compound, a racemic mixture of D- and L-cysteine, has traditionally relied on several chemical synthesis routes. While the extraction of L-Cysteine from natural sources like animal hair and feathers through hydrolysis has been a common practice, it is associated with environmental concerns and impurities.[1][2] As a result, various chemical synthesis methods have been developed to produce this compound, which can then be used as a racemic mixture or be subjected to resolution to isolate the desired stereoisomer.

One prominent industrial method involves the reaction of α-chloroacrylic acid or its esters (e.g., methyl α-chloroacrylate) with thiourea . This reaction is followed by hydrolysis to yield this compound.

Another established route starts from chloroacetic acid , which is reacted with a sulfur source like sodium hydrosulfide to introduce the thiol group. Subsequent steps involving amination lead to the formation of this compound.

A versatile laboratory and potential industrial synthesis involves the use of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (ATC) as a starting material. While ATC is often used in enzymatic conversions to L-cysteine, it can also be chemically hydrolyzed to produce this compound.[1][2][3][4][5]

The electrochemical reduction of cystine to cysteine represents a cleaner alternative to traditional chemical reduction methods that use metals like zinc or tin.[6] This method avoids the production of metallic salt waste.

Quantitative Data for Chemical and Enzymatic Synthesis

The following table summarizes key quantitative data for various synthesis methods of cysteine, providing a comparative overview of their efficiency.

| Synthesis Method | Starting Material(s) | Product | Yield | Key Conditions | Reference(s) |

| Enzymatic Conversion | DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) | L-Cysteine | Up to 100% (molar) | Intact cells of Pseudomonas sp. AJ 3854, 10 mg/mL DL-ATC·3H₂O. | [1] |

| Enzymatic Conversion with in situ Product Removal | DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) | L-Cysteine | 90.4% | 200 mmol L⁻¹ DL-ATC, in situ addition of 60 g L⁻¹ anion-exchange resin 201 × 7 to reduce product inhibition. | [7] |

| Enzymatic Synthesis | O-acetyl-L-serine, Sodium Hydrosulfide | L-Cysteine | 94% (molar) | Crude extract of Salmonella typhimurium LT2, pH 7.0, 25°C, stirred-tank bioreactor with continuous substrate feed. Titer of 83 g/L. | [8] |

| Electrochemical Reduction | L-Cystine | L-Cysteine | 97% (chemical yield) | Catholyte: L-cystine in 1.25 M HCl. Anolyte: 1.25 M HCl. Current density: 2000 A/m². Current efficiency: 73%. |

Experimental Protocols

This protocol is based on the principles of electrochemical reduction of the disulfide bond in cystine.

Materials:

-

L-Cystine

-

Hydrochloric acid (HCl)

-

Electrochemical cell with an anode and a cathode separated by a cation-selective membrane

-

Power supply (rectifier)

-

Pumps for electrolyte circulation

-

Rotary evaporator

Procedure:

-

Prepare the Electrolytes:

-

Catholyte: Dissolve L-cystine in 1.25 M HCl to the desired concentration.

-

Anolyte: Prepare a 1.25 M HCl solution.

-

-

Set up the Electrochemical Cell:

-

Charge the catholyte and anolyte tanks with their respective solutions.

-

Circulate the electrolytes through the cell using pumps.

-

-

Electrolysis:

-

Apply a constant current density (e.g., 2000 A/m²) to the cell.

-

Monitor the concentration of L-cystine in the catholyte throughout the process.

-

Continue the electrolysis until the L-cystine concentration drops below a target level (e.g., 5 g/L).

-

-

Product Isolation:

-

Stop the electrolysis and transfer the catholyte to a rotary evaporator.

-

Evaporate the solvent to obtain crystalline L-cysteine hydrochloride.

-

Workflow Diagram:

References

- 1. Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Role of DL-Cysteine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine is a racemic mixture of the enantiomers L-Cysteine and D-Cysteine. While chemically similar, their biological roles and metabolic fates within cellular systems are profoundly different. L-Cysteine is a semi-essential proteinogenic amino acid central to numerous anabolic and catabolic pathways, including protein synthesis, glutathione (GSH) production, and the generation of essential biomolecules like taurine, coenzyme A, and hydrogen sulfide (H₂S). In contrast, D-Cysteine is a non-proteinogenic amino acid whose metabolism is primarily restricted to specific tissues, where it serves as a potent substrate for a unique H₂S-producing pathway. This technical guide provides an in-depth exploration of the distinct metabolic pathways of both enantiomers, presents quantitative data on their kinetics and toxicity, details key experimental protocols for their study, and visualizes the core metabolic and experimental workflows.

The Biological Role of L-Cysteine

L-Cysteine is the biologically canonical form of the amino acid, incorporated into proteins and serving as a critical hub in cellular metabolism. Its thiol (-SH) group is highly reactive, making it a key participant in redox reactions and enzymatic processes. Extracellularly, cysteine is often found in its oxidized dimer form, L-cystine, which is transported into the cell and subsequently reduced to two molecules of L-cysteine by the action of thioredoxin and reduced glutathione (GSH).[1][2][3][4]

Protein Synthesis and Structure

As one of the 22 proteinogenic amino acids, L-cysteine is a fundamental building block for countless proteins.[5] Its most significant contribution to protein structure is the formation of disulfide bonds.[5] The oxidation of the thiol groups of two cysteine residues forms a cystine bridge, a covalent link that is crucial for stabilizing the tertiary and quaternary structures of many extracellular and secreted proteins.[5]

Glutathione (GSH) Biosynthesis

L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (γ-L-glutamyl-L-cysteinyl-glycine), the most abundant intracellular antioxidant.[5][6][7] The synthesis is a two-step, ATP-dependent process occurring in the cytosol:[7][8]

-

Formation of γ-glutamylcysteine: Catalyzed by Glutamate-Cysteine Ligase (GCL), this is the rate-limiting step.[4][8]

-

Addition of Glycine: Catalyzed by Glutathione Synthetase (GS), glycine is added to the C-terminus of γ-glutamylcysteine to form GSH.[8]

The availability of cysteine is a primary determinant of the rate of GSH synthesis.[6]

Hydrogen Sulfide (H₂S) Production

L-Cysteine is a primary substrate for the endogenous production of hydrogen sulfide (H₂S), a critical gasotransmitter. Two key cytosolic, pyridoxal 5'-phosphate (PLP)-dependent enzymes are responsible for this process:[9][10]

-

Cystathionine β-synthase (CBS): Catalyzes the condensation of L-cysteine with homocysteine to form cystathionine and H₂S, or can directly produce H₂S from L-cysteine.[11]

-

Cystathionine γ-lyase (CSE): Primarily known for its role in the transsulfuration pathway, CSE also directly catabolizes L-cysteine to produce H₂S, ammonia, and pyruvate.[9][10]

Iron-Sulfur (Fe-S) Cluster Biosynthesis

L-Cysteine provides the sulfur atom required for the assembly of iron-sulfur (Fe-S) clusters, essential prosthetic groups in numerous proteins involved in electron transfer, redox sensing, and catalysis.[12][13][14] The process is initiated by L-cysteine desulfurase enzymes (e.g., NifS, IscS), which are PLP-dependent and catalyze the removal of sulfur from L-cysteine, converting it to L-alanine.[15][16] The sulfur is transferred as a persulfide on a conserved cysteine residue of the desulfurase, which then serves as the sulfur donor for Fe-S cluster assembly on scaffold proteins.[16][17]

The Transsulfuration Pathway

In humans, L-cysteine is considered semi-essential because it can be synthesized from the essential amino acid methionine via the transsulfuration pathway.[5] This pathway converts homocysteine (a demethylation product of methionine) into cysteine. The two key enzymes are the same ones involved in H₂S production:[18]

-

Cystathionine β-synthase (CBS): Condenses homocysteine and serine to form cystathionine.

-

Cystathionine γ-lyase (CSE): Cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.

The Biological Role of D-Cysteine

D-Cysteine is not incorporated into proteins and does not serve as a substrate for the major L-Cysteine-dependent pathways like GSH synthesis.[19] Its metabolism is largely confined to a specific H₂S production pathway that is highly active in certain tissues, notably the cerebellum and the kidney.[20][21]

The D-Amino Acid Oxidase (DAO) Pathway for H₂S Production

D-Cysteine is a substrate for a distinct, two-step enzymatic pathway that generates H₂S:[19][22]

-

D-amino acid oxidase (DAO): This peroxisomal flavoenzyme catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), ammonia, and hydrogen peroxide.[7][16][21]

-

3-mercaptopyruvate sulfurtransferase (3MST): This enzyme, found in both the mitochondria and cytoplasm, then transfers the sulfur atom from 3MP to a thiol acceptor, releasing pyruvate and H₂S.[3][6][22]

This pathway is remarkably efficient in the kidney and cerebellum, with H₂S-producing activity from D-cysteine being up to 80-fold greater than from L-cysteine in the kidney.[21]

Comparative Physiology and Therapeutic Potential

The distinct D-cysteine pathway has significant physiological implications. Administration of D-cysteine has been shown to be more effective than L-cysteine at protecting cerebellar neurons from oxidative stress and attenuating ischemia-reperfusion injury in the kidney.[20][22] This enhanced cytoprotective effect is attributed to the highly efficient and targeted production of H₂S in these specific tissues, bypassing the broader metabolic network and potential toxicities associated with high doses of L-cysteine.[19]

Quantitative Metabolic Data

Quantitative data provides crucial context for understanding the metabolic flux and potential toxicological thresholds of cysteine enantiomers.

Table 1: Comparative Toxicity of L- and D-Cysteine in a 4-Week Rat Study

| Parameter | L-Cysteine | D-Cysteine |

| Primary Toxicological Effects | Renal injuries (basophilic tubules), stomach erosion, increased reticulocytes. | Renal injuries, anemia, stomach erosion, sperm granuloma in epididymis. |

| No-Observed-Adverse-Effect Level (NOAEL) | < 500 mg/kg/day | 500 mg/kg/day |

| Data sourced from repeated-dose oral gavage studies in rats.[23][24][25] |

Table 2: Kinetic Parameters of Key Metabolic Enzymes

| Enzyme | Substrate | Species/Enzyme Source | Kₘ / Kᵢ | kcat / Rate | Notes |

| Glutamate-Cysteine Ligase (GCL) | L-Cysteine | A. thaliana | 2.7 mM (Kₘ) | - | Catalyzes the first step of GSH synthesis.[24] |

| Cystathionine β-Synthase (CBS) | L-Cysteine | Yeast | - | 1.6-2.8 mM⁻¹s⁻¹ | Bimolecular rate constant for aminoacrylate formation.[8] |

| Cystathionine γ-Lyase (CSE/CGL) | L-Cysteine | - | ~0.5 mM (Kᵢ) | - | Acts as a non-competitive inhibitor.[23][26] |

| Cystathionine γ-Lyase (CSE/CGL) | L-Cystine | - | - | - | Preferred substrate over L-cysteine for β-elimination.[23][26] |

| D-Amino Acid Oxidase (DAO) | D-Amino Acids | General | Varies | Varies | Highly specific for D-isomers; assays often use substrate at 10x Kₘ.[7][14] |

| Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, co-substrates) and enzyme source. |

Table 3: Reported Biological Concentrations of Cysteine Enantiomers

| Enantiomer | Tissue / Fluid | Species | Reported Concentration | Reference(s) |

| L-Cysteine | Yeast (S. cerevisiae) | Yeast | 0.1 - 0.4 µM (basal) | [25] |

| L-Cysteine | Yeast (overexpressing transporter) | Yeast | 60 - 240 µM | [25] |

| D-Cysteine | Adult Brain | Mouse | ~50 µM | [27] |

| D-Cysteine | Cerebrospinal Fluid | Human | ~79 µM | [27] |

| Note: Intracellular concentrations are dynamic and vary significantly between cell types, metabolic states, and organisms. |

Experimental Protocols

Accurate quantification of cysteine and its key metabolic products is essential for research in this field.

Quantification of Cysteine in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for amino acid analysis. Due to cysteine's lack of a strong chromophore, analysis typically requires either derivatization or direct UV detection at a low wavelength.

Principle: Samples are deproteinized, and the amino acids are separated by reverse-phase or mixed-mode HPLC. For fluorescent detection, a pre-column derivatization step is performed using an agent like o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form highly fluorescent isoindole derivatives. Alternatively, direct UV detection at ~200-210 nm can be used, though it may be less specific.[20][21][28]

Detailed Methodology:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer on ice.

-

Deproteinize the sample by adding an equal volume of cold 10% perchloric acid (PCA) or trichloroacetic acid (TCA).

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant. The pH may be adjusted if necessary.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Automated Pre-column Derivatization (OPA/MPA Method):

-

Configure the autosampler to mix the sample with derivatization reagents prior to injection.

-

Reagent 1 (OPA/MPA): Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.2 mL methanol. Add 1.8 mL of 200 mM potassium tetraborate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid (MPA).[29]

-

The autosampler injects a defined volume of sample, followed by the OPA/MPA reagent, into a mixing loop for a short reaction time (e.g., 1-2 minutes) before injecting the mixture onto the column.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

-

Mobile Phase A: 20 mM Sodium Acetate, pH 7.2.

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from ~5% B to 100% B over 30-40 minutes.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[28]

-

Column Temperature: 30°C.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of L-cysteine and D-cysteine standards, subjected to the same derivatization and analysis protocol.

-

Integrate the peak area corresponding to the cysteine derivative and calculate the concentration in the unknown samples by interpolating from the standard curve.

-

Quantification of Total Glutathione (Enzymatic Recycling Assay)

This is a robust and sensitive colorimetric method for measuring total glutathione (GSH + GSSG).

Principle: The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm. The oxidized glutathione (GSSG) produced in this reaction is continuously recycled back to GSH by the enzyme Glutathione Reductase (GR) using NADPH as a cofactor. The rate of TNB formation is directly proportional to the total glutathione concentration in the sample.[30]

Detailed Methodology:

-

Sample Preparation:

-

Prepare deproteinized sample supernatants as described in section 4.1. A 5% 5-sulfosalicylic acid (SSA) solution is often preferred for deproteinization in this assay.

-

Dilute the supernatant in assay buffer as needed. Recommended dilutions for liver are 1:200 and for kidney 1:100.

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a series of GSH or GSSG standards in the assay buffer (e.g., 0 to 200 pmol/well).

-

Reaction Mixture: Prepare a fresh reaction mixture containing:

-

Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

-

DTNB (final concentration ~0.6 mM).

-

NADPH (final concentration ~0.2 mM).

-

Glutathione Reductase (final concentration ~1-2 units/mL).

-

-

Add an appropriate volume of standard or sample to each well (e.g., 20 µL).

-

Initiate the reaction by adding the reaction mixture to all wells (e.g., 180 µL).

-

Immediately place the plate in a microplate reader.

-

-

Measurement and Quantification:

-

Measure the rate of change in absorbance at 412 nm (ΔA/min) over 5-10 minutes.

-

Plot the ΔA/min for the standards against their concentration to generate a standard curve.

-

Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.

-

L-Cysteine Desulfurase Activity Assay

This assay measures the activity of enzymes like IscS by quantifying one of the reaction products, either sulfide or alanine.

Principle (Sulfide Detection Method): The enzyme is incubated with excess L-cysteine under reducing conditions. The enzyme catalyzes the conversion of L-cysteine to L-alanine and a persulfide intermediate, which, in the presence of a reducing agent like dithiothreitol (DTT), releases hydrogen sulfide (H₂S). The produced sulfide is then quantified colorimetrically by its reaction with N,N-dimethyl-p-phenylenediamine to form methylene blue, which has a strong absorbance at 669 nm.[5][31]

Detailed Methodology:

-

Enzyme Source: Purified recombinant cysteine desulfurase or a mitochondrial/cell lysate.

-

Reaction:

-

In a sealed microfuge tube, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Pyridoxal 5'-phosphate (PLP) (final concentration ~0.2 mM).

-

Dithiothreitol (DTT) (final concentration ~5 mM).

-

Enzyme solution (e.g., 5-20 µg of purified protein).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-cysteine (final concentration ~2-5 mM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Sulfide Detection (Methylene Blue Formation):

-

Stop the reaction by adding 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

-

Add 30 mM FeCl₃ in 1.2 M HCl.

-

Vortex and incubate in the dark at room temperature for 20 minutes to allow for color development.

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to a cuvette or 96-well plate.

-

-

Measurement and Quantification:

-

Measure the absorbance at 669 nm.

-

Create a standard curve using known concentrations of a sulfide standard (e.g., Na₂S) treated with the same colorimetric reagents.

-

Calculate the amount of sulfide produced and express the enzyme activity in units such as nmol sulfide/min/mg protein.

-

References

- 1. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 4. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 17. Glutamate-cysteine ligase catalytic subunit as a therapeutic target in acute myeloid leukemia and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glutamate-cysteine ligase activity | SGD [yeastgenome.org]

- 19. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 21. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 22. Crystallographic and mutational analyses of cystathionine β‐synthase in the H2S‐synthetic gene cluster in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cystine rather than cysteine is the preferred substrate for β-elimination by cystathionine γ-lyase: implications for dietary methionine restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Intracellular concentration of cysteine in Escherichia coli and its relation to repression of the sulphate-activating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nwlifescience.com [nwlifescience.com]

- 31. Frontiers | Roles of conserved active site residues in the IscS cysteine desulfurase reaction [frontiersin.org]

An In-depth Technical Guide to DL-Cysteine for Researchers and Drug Development Professionals

Introduction

DL-Cysteine is a sulfur-containing, non-essential amino acid that plays a pivotal role in numerous biological and industrial processes. As a racemic mixture of its D- and L-enantiomers, this compound serves as a versatile building block in the synthesis of pharmaceuticals, a functional ingredient in the food and cosmetic industries, and a crucial component in cell culture media.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, synthesis, analytical methodologies, and its significant roles in metabolic and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this multifaceted molecule.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Citation(s) |

| CAS Number | 3374-22-9 | [1][2][3] |

| Molecular Formula | C₃H₇NO₂S | [2][3][4] |

| Molecular Weight | 121.16 g/mol | [2][3][4] |

| Appearance | White to pale yellow powder | [1][] |

| Purity | ≥ 97-98% | [1][2][] |

| Melting Point | >197 °C (decomposes) | [] |

| Boiling Point | 293.9 °C at 760 mmHg | [] |

| Solubility | Soluble in water and DMSO | [] |

| IUPAC Name | 2-amino-3-sulfanylpropanoic acid | [3] |

| Synonyms | (±)-2-Amino-3-mercaptopropionic acid, DL-2-Amino-3-mercaptopropionic acid | [1][2] |

Synthesis and Production

The industrial production of cysteine has evolved from traditional extraction methods to more sustainable and controlled biotechnological processes.

-

Traditional Method: Historically, L-Cysteine was primarily obtained through the acid hydrolysis of keratin-rich materials such as animal hair and feathers. This method, however, is associated with low yields and significant environmental concerns due to the use of strong acids and the generation of waste.[6][7]

-

Enzymatic Biotransformation: A more refined approach involves the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-Cysteine. This process utilizes enzymes from microorganisms like Pseudomonas species and involves three key enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase.[3][6]

-

Fermentation: Direct fermentation from a simple carbon source like glucose is a promising and sustainable method for L-Cysteine production. Metabolic engineering strategies are employed in microorganisms such as Escherichia coli and Corynebacterium glutamicum to enhance the biosynthetic pathways, reduce degradation, and improve export of L-Cysteine.[3][6]

Analytical Methodologies

Accurate quantification of this compound is crucial for quality control and research purposes. Various analytical techniques are employed, each with its advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of cysteine. A common approach involves reversed-phase HPLC with UV detection.[8][9]

Experimental Protocol: HPLC Analysis of L-Cysteine

-

Chromatographic Column: Normal-phase silica gel bonded diol column.[8]

-

Mobile Phase: A mixture of acetonitrile and an aqueous solution of ammonium dihydrogen phosphate (e.g., 80:20 v/v). The pH of the aqueous phase is adjusted to 2.0 with phosphoric acid.[8]

-

Column Temperature: 30 °C.[8]

-

Detection Wavelength: 200 nm.[8]

-

Flow Rate: 1.0 ml/min.[8]

-

Injection Volume: 20 µl.[8]

-

Sample Preparation: A reference standard of L-Cysteine (0.01 - 0.50 mg/ml) is prepared in a pH 1.2 buffer solution.[8]

Spectrophotometry

Spectrophotometric methods offer a simpler and often more rapid analysis of cysteine.

Experimental Protocol: Spectrophotometric Determination of Cysteine

This method relies on the specific reaction of cysteine with an acid ninhydrin reagent to produce a colored product.

-

Reagent Preparation: Prepare an acid ninhydrin reagent as described in the relevant literature.[10]

-

Reaction: Mix the sample containing cysteine with the acid ninhydrin reagent.

-

Incubation: Allow the reaction to proceed at room temperature. The resulting pink product is stable for at least 3-4 hours.[10]

-

Measurement: Measure the absorbance of the solution at a wavelength of 560 nm.[10]

-

Quantification: The concentration of cysteine is proportional to the absorbance within a range of 0.05–0.5 µmole.[10]

Sample Preparation for Biological Matrices

For the analysis of cysteine in biological samples like plasma, appropriate sample preparation is critical to remove interfering substances.

Table of Sample Preparation Techniques

| Technique | Protocol Summary | Advantages | Disadvantages | Citation(s) |

| Protein Precipitation (PPT) | Add a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is collected for analysis. | Simple, fast, and low cost. | May result in significant matrix effects. | [11] |

| Liquid-Liquid Extraction (LLE) | Add an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample, vortex to extract the analyte, and separate the organic layer. The solvent is then evaporated and the residue reconstituted. | Provides cleaner extracts than PPT. | More time-consuming and requires organic solvents. | [11] |

| Solid-Phase Extraction (SPE) | The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. | Provides the cleanest extracts and highest sensitivity. | Higher cost and more complex procedure. | [11] |

Metabolic and Signaling Pathways

Cysteine is a central molecule in several critical metabolic and signaling pathways. Its thiol group is highly reactive and participates in a wide range of cellular processes.

Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][4][12] GSH plays a crucial role in protecting cells from oxidative damage.

Caption: Cysteine is a key precursor in the two-step enzymatic synthesis of glutathione.

Cysteine Catabolism and H₂S Production

The breakdown of cysteine can generate several important metabolites, including pyruvate, which can enter central carbon metabolism, and hydrogen sulfide (H₂S), a gaseous signaling molecule.[13][14]

Caption: Cysteine catabolism generates pyruvate for energy and H₂S for signaling.

Role in Redox Signaling

The thiol group of cysteine residues in proteins is susceptible to reversible oxidation by reactive oxygen species (ROS).[15][16] This post-translational modification acts as a molecular switch, modulating protein function and transducing redox signals within the cell.

Caption: Reversible oxidation of protein cysteine residues is a key mechanism in redox signaling.

Applications in Drug Development and Research

This compound and its derivatives have a broad range of applications in the pharmaceutical industry and biomedical research.

-

Antioxidant and Detoxifying Agent: Cysteine is a precursor to glutathione, and its administration can help replenish GSH levels, thereby protecting against oxidative stress and aiding in detoxification processes.[] For instance, N-acetylcysteine (NAC), a derivative of cysteine, is used as an antidote for acetaminophen overdose.[17]

-

Mucolytic Agent: The ability of the thiol group to break disulfide bonds makes cysteine derivatives like NAC effective mucolytic agents, used in the management of conditions like cystic fibrosis.[]

-

Excipient and Stabilizer: In pharmaceutical formulations, cysteine can act as a stabilizer and antioxidant, protecting active pharmaceutical ingredients from degradation.

-

Cell Culture: Cysteine is an essential component of many cell culture media, promoting cell growth and viability.[1]

-

Drug Delivery: The unique chemistry of the thiol group is being explored for the development of targeted drug delivery systems.

-

Research Tool: Isotopically labeled forms of cysteine, such as this compound-d1, are valuable tools for metabolic flux analysis and tracing the fate of cysteine in biological systems.[4][18]

Conclusion

This compound is a molecule of significant interest to researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its central role in metabolism and cellular signaling, make it a versatile tool and a target for therapeutic intervention. A thorough understanding of its synthesis, analysis, and biological functions, as outlined in this guide, is essential for harnessing its full potential in scientific and industrial applications. As research continues to unravel the complexities of cysteine biology, new opportunities for its use in medicine and biotechnology are likely to emerge.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 3. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. CN102517352A - Method for preparing L-cysteine through enzymatic conversion - Google Patents [patents.google.com]

- 8. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cysteine - Wikipedia [en.wikipedia.org]

- 13. Cysteine as a Carbon Source, a Hot Spot in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Effects of the Usage of l-Cysteine (l-Cys) on Human Health [mdpi.com]

- 18. benchchem.com [benchchem.com]

The Solubility of DL-Cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-Cysteine in various solvents. Understanding the solubility of this non-essential amino acid is critical for its application in pharmaceutical formulations, cell culture media development, and various biochemical assays. This document compiles quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Introduction to this compound and its Solubility

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of L-Cysteine in various pure solvents at temperatures ranging from 283.15 K to 323.15 K, as determined by the gravimetric method. This data is derived from the comprehensive study by Han et al. (2020) and is presented here as a strong reference for understanding the solubility behavior of this compound.

Table 1: Solubility of L-Cysteine in Polar Protic Solvents

| Temperature (K) | Water (10²x₁) | Methanol (10⁴x₁) | Ethanol (10⁴x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | n-Butanol (10⁵x₁) |

| 283.15 | 1.558 | 8.16 | 3.15 | 9.13 | 6.28 | 4.15 |

| 288.15 | 1.735 | 9.21 | 3.58 | 10.29 | 7.11 | 4.73 |

| 293.15 | 1.931 | 10.38 | 4.07 | 11.58 | 8.03 | 5.39 |

| 298.15 | 2.147 | 11.69 | 4.61 | 13.01 | 9.06 | 6.13 |

| 303.15 | 2.386 | 13.15 | 5.21 | 14.59 | 10.21 | 6.96 |

| 308.15 | 2.651 | 14.78 | 5.88 | 16.34 | 11.49 | 7.89 |

| 313.15 | 2.944 | 16.59 | 6.62 | 18.28 | 12.91 | 8.94 |

| 318.15 | 3.269 | 18.61 | 7.44 | 20.42 | 14.49 | 10.11 |

| 323.15 | 3.629 | 20.84 | 8.35 | 22.78 | 16.25 | 11.42 |

Table 2: Solubility of L-Cysteine in Other Organic Solvents

| Temperature (K) | Acetone (10⁴x₁) | Acetonitrile (10⁶x₁) | Ethyl Acetate (10⁵x₁) | 1,4-Dioxane (10⁵x₁) |

| 283.15 | 1.15 | 9.12 | 2.91 | 5.17 |

| 288.15 | 1.33 | 10.33 | 3.32 | 5.85 |

| 293.15 | 1.54 | 11.69 | 3.78 | 6.61 |

| 298.15 | 1.78 | 13.22 | 4.29 | 7.46 |

| 303.15 | 2.05 | 14.94 | 4.87 | 8.41 |

| 308.15 | 2.36 | 16.87 | 5.51 | 9.47 |

| 313.15 | 2.72 | 19.03 | 6.23 | 10.65 |

| 318.15 | 3.13 | 21.45 | 7.03 | 11.96 |

| 323.15 | 3.60 | 24.16 | 7.92 | 13.42 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely accepted and robust technique for determining the solubility of a solid in a liquid. The following protocol is a standard procedure for determining the solubility of amino acids like this compound.

3.1. Materials and Equipment

-

This compound powder

-

Solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Thermostatic bath

-

Centrifuge

-

Drying oven

-

Sintered glass filter (or syringe filters)

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in an isothermal shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach solid-liquid equilibrium. This can range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the supernatant using a sintered glass filter or a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or a similar container.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.

-

Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent, molarity, or mole fraction, based on the mass of the solute and the volume of the solvent used.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data for the racemic mixture is limited, the provided data for L-Cysteine offers a robust starting point for formulation and experimental design. The detailed gravimetric method and the accompanying workflow diagram provide a clear and actionable protocol for researchers to determine the solubility of this compound in their specific solvent systems of interest. It is recommended that for critical applications, the solubility of this compound be experimentally determined under the specific conditions of use.

DL-Cysteine vs L-Cysteine fundamental differences

An In-depth Technical Guide to the Fundamental Differences Between DL-Cysteine and L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between this compound and L-Cysteine, focusing on their chemical, biological, and metabolic distinctions. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a nuanced understanding of these compounds is critical.

Introduction: Chirality and its Significance

Cysteine is a semi-essential, sulfur-containing amino acid with the chemical formula HO₂CCH(NH₂)CH₂SH. The central alpha-carbon of cysteine is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: L-Cysteine and D-Cysteine.

-

L-Cysteine: This is the naturally occurring and biologically active form in humans and most other living organisms. It is a fundamental building block of proteins and a precursor to vital biomolecules.

-

D-Cysteine: While less common, D-Cysteine is also found in nature and has distinct biological roles, including acting as a signaling molecule in the nervous system.[1]

-

This compound: This is a racemic mixture, containing equal amounts of L-Cysteine and D-Cysteine.[2]

The stereochemistry of cysteine dictates its biological activity and metabolic fate, making the distinction between these forms crucial in research and pharmaceutical applications.

Physicochemical and Toxicological Properties

The stereoisomers of cysteine exhibit identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their biological properties and toxicological profiles can differ.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Cysteine, D-Cysteine, and this compound.

| Property | L-Cysteine | D-Cysteine | This compound |

| Molecular Formula | C₃H₇NO₂S | C₃H₇NO₂S | C₃H₇NO₂S |

| Molecular Weight | 121.16 g/mol | 121.16 g/mol | 121.16 g/mol |

| Melting Point | 240 °C (decomposes) | ~230 °C (decomposes) | 225 °C (decomposes) |

| Solubility in Water | 280 g/L (25 °C) | Data not readily available, but expected to be similar to L-Cysteine | Partially soluble |

| Optical Rotation [α]D | +8° to +9° (c=5, 1N HCl) | -7.6° ± 1.0° (c=5, 5M HCl) | 0° (racemic mixture) |

Toxicological Data

Toxicological studies provide insights into the safety profiles of L-Cysteine and D-Cysteine.

| Parameter | L-Cysteine | D-Cysteine | This compound |

| Acute Oral LD50 (Rat) | 1890 mg/kg bw[3] | Data not readily available, but a 28-day study suggests a similar toxicological profile to L-cysteine.[4][5] | Data not readily available |

| NOAEL (28-day oral, Rat) | < 500 mg/kg/day[4] | 500 mg/kg/day[4] | Data not readily available |

A comparative 4-week repeated-dose oral toxicity study in rats indicated that the toxicological profiles of L-cysteine and D-cysteine are similar, with slight differences in dose responses.[4][5]

Biological and Metabolic Differences

The primary distinction between L-Cysteine and D-Cysteine lies in their biological roles and metabolic pathways.

L-Cysteine: The Proteogenic Enantiomer

L-Cysteine is integral to human physiology and is involved in numerous metabolic processes:

-

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-Cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.

-

Glutathione Synthesis: L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.

-

Taurine and Coenzyme A Synthesis: It serves as a precursor for the synthesis of taurine and is a component of coenzyme A.[6]

-

Hydrogen Sulfide (H₂S) Production: L-Cysteine can be a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce H₂S.[7][8]

Caption: Major metabolic pathways of L-Cysteine.

D-Cysteine: A Signaling Molecule and H₂S Precursor

D-Cysteine is not incorporated into proteins but has specific metabolic roles:

-

Hydrogen Sulfide (H₂S) Production: D-Cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate. This intermediate is then acted upon by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S.[7][8][9] This pathway is particularly active in the cerebellum and kidneys.[7]

-

Neuromodulation: D-Cysteine and the H₂S it produces are involved in regulating neuronal activity.[9]

Caption: Pathway of H₂S production from D-Cysteine.

Enzyme Kinetics of D-Amino Acid Oxidase

D-Cysteine is a preferred substrate for human D-amino acid oxidase (hDAAO).

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| D-Cysteine | 0.7 | 1.8 | 2571 | [8][9][10] |

| D-Serine | 1.8 | 0.1 | 56 | [8] |

| D-Alanine | 0.7 | 0.8 | 1143 | [8] |

Experimental Protocols

Differentiating and analyzing L-Cysteine and this compound requires specific analytical techniques.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of cysteine enantiomers using a chiral stationary phase.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, leading to different retention times.

Materials:

-

Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Mobile Phase C: Formic acid

-

L-Cysteine, D-Cysteine, and this compound standards

-

Sample solvent: 50:50 water:methanol

Procedure:

-